molecular formula C24H26ClN3O B2488844 ST-193 hydrochloride

ST-193 hydrochloride

Cat. No.: B2488844
M. Wt: 407.9 g/mol
InChI Key: YGSYVDRCHMVRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ST-193 (hydrochloride) is a potent broad-spectrum inhibitor of arenaviruses. It has shown efficacy against viruses such as Guanarito, Junin, Lassa, and Machupo, with IC50 values of 0.44, 0.62, 1.4, and 3.1 nM, respectively . This compound is primarily used in scientific research for its antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ST-193 (hydrochloride) involves several steps, starting with the preparation of the benzimidazole core. The key steps include:

    Formation of Benzimidazole Core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce various functional groups.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ST-193 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

ST-193 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole core.

    Substitution: The compound undergoes substitution reactions to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further modified for specific research applications .

Scientific Research Applications

ST-193 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

ST-193 (hydrochloride) exerts its antiviral effects by inhibiting the entry of arenaviruses into host cells. The compound targets the viral envelope glycoprotein, preventing the virus from binding to and entering the host cell. This inhibition disrupts the viral replication cycle, reducing the viral load and enhancing the survival of infected hosts .

Comparison with Similar Compounds

Similar Compounds

    LHF-535: An optimized analog of ST-193, also targeting the arenavirus envelope glycoprotein.

    Ribavirin: A broad-spectrum antiviral used for treating various viral infections, including arenaviruses.

    Favipiravir: Another broad-spectrum antiviral with activity against RNA viruses.

Uniqueness

ST-193 (hydrochloride) is unique due to its high potency and specificity for arenaviruses. Its low IC50 values indicate strong antiviral activity at very low concentrations, making it a valuable tool in antiviral research .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O.ClH/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21;/h4-14,16-17,25H,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSYVDRCHMVRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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